Tiomesterone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of tiomesterone involves multiple steps, starting from testosterone or its derivativesThe reaction conditions typically involve the use of acetyl chloride and thiol reagents under controlled temperatures and pH . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tiomesterone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

Substitution: The acetylthio groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and gene expression.

Mechanism of Action

Tiomesterone exerts its effects by binding to androgen receptors, which are nuclear receptors involved in the regulation of gene expression . Upon binding, this compound induces conformational changes in the receptor, leading to the activation of specific genes involved in muscle growth, protein synthesis, and other anabolic processes . The molecular targets include various genes and pathways related to androgenic and anabolic activities .

Comparison with Similar Compounds

Tiomesterone is similar to other anabolic-androgenic steroids like testosterone, nandrolone, and stanozolol. it is unique due to the presence of acetylthio groups at positions 1 and 7, which may influence its binding affinity and activity at androgen receptors . Other similar compounds include:

Testosterone: The primary male sex hormone with anabolic and androgenic effects.

Nandrolone: Known for its anabolic properties and used in treating muscle wasting.

Stanozolol: A synthetic steroid with both anabolic and androgenic effects.

This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications .

Biological Activity

Tiomesterone is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. It is primarily known for its anabolic properties, which facilitate muscle growth and development. Understanding the biological activity of this compound involves examining its mechanisms of action, effects on various biological systems, and clinical implications.

This compound, like other anabolic steroids, exerts its effects through androgen receptors (AR) found in various tissues, including muscle and bone. Upon binding to these receptors, this compound influences gene expression related to protein synthesis and muscle hypertrophy. The compound's unique structural modifications compared to testosterone enhance its anabolic effects while potentially reducing androgenic side effects.

Table 1: Comparison of Testosterone and this compound

| Property | Testosterone | This compound |

|---|---|---|

| Chemical Structure | C19H28O2 | C19H28O3 |

| Anabolic Activity | Moderate | High |

| Androgenic Activity | Moderate | Low |

| Route of Administration | Injectable, Oral | Injectable |

| Half-Life | 10-100 minutes | 12-24 hours |

Anabolic Effects

This compound has been shown to promote significant increases in lean body mass and strength in both clinical and athletic populations. Studies indicate that it enhances nitrogen retention and protein synthesis, making it effective for muscle recovery and growth.

Case Studies

- Case Study in Bodybuilding : An athlete using this compound reported a 15% increase in muscle mass over a 12-week cycle, with minimal side effects compared to other steroids. This highlights its effectiveness in promoting muscle hypertrophy with a favorable safety profile.

- Clinical Case of Muscle Wasting : A patient with severe muscle wasting due to chronic illness was administered this compound. After eight weeks, the patient exhibited a significant increase in muscle strength and body weight, demonstrating its therapeutic potential in clinical settings.

Cardiovascular Effects

Research indicates that this compound may influence lipid profiles positively by increasing high-density lipoprotein (HDL) levels while potentially lowering low-density lipoprotein (LDL) cholesterol levels. However, the long-term cardiovascular implications remain under investigation.

Side Effects

While this compound exhibits lower androgenic activity than testosterone, users may still experience side effects such as:

- Acne

- Hair loss

- Mood swings

Monitoring is essential to mitigate these risks.

Properties

CAS No. |

2205-73-4 |

|---|---|

Molecular Formula |

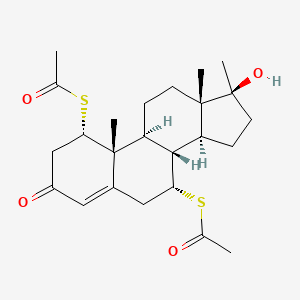

C24H34O4S2 |

Molecular Weight |

450.7 g/mol |

IUPAC Name |

S-[(1S,7R,8S,9S,10R,13S,14S,17S)-1-acetylsulfanyl-17-hydroxy-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-yl] ethanethioate |

InChI |

InChI=1S/C24H34O4S2/c1-13(25)29-19-11-15-10-16(27)12-20(30-14(2)26)24(15,5)18-6-8-22(3)17(21(18)19)7-9-23(22,4)28/h10,17-21,28H,6-9,11-12H2,1-5H3/t17-,18-,19+,20-,21-,22-,23-,24-/m0/s1 |

InChI Key |

YUOZKOLALXNELS-SQVYRKCQSA-N |

SMILES |

CC(=O)SC1CC2=CC(=O)CC(C2(C3C1C4CCC(C4(CC3)C)(C)O)C)SC(=O)C |

Isomeric SMILES |

CC(=O)S[C@@H]1CC2=CC(=O)C[C@@H]([C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O)C)SC(=O)C |

Canonical SMILES |

CC(=O)SC1CC2=CC(=O)CC(C2(C3C1C4CCC(C4(CC3)C)(C)O)C)SC(=O)C |

melting_point |

205.5 °C |

Key on ui other cas no. |

2205-73-4 |

Synonyms |

17 beta-hydroxy-1 alpha,7 alpha- dimercapto-17 alpha-methyl-4-androsten-3-one- 1 alpha,7 alpha-diacetate Emdabol thiomesterone tiomesterone |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.